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Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging
technique that overcomes the diffraction limit of light, enabling visualization of cellular
structures with nanoscale resolution.[1][2][3] The principle of STORM relies on the sequential
activation and localization of individual photoswitchable fluorophores.[1][2] The choice of
fluorophore is critical for achieving high-quality STORM images, requiring dyes that are bright,
photostable, and exhibit robust photoswitching between a fluorescent "on" state and a dark
"off" state.[1]

Sulfo-Cy5, a sulfonated version of the popular cyanine dye Cy5, has emerged as an
exceptional probe for direct STORM (dSTORM).[4][5] Its high water solubility, intense
brightness, and excellent photophysical properties in the presence of thiol-containing imaging
buffers make it a preferred choice for single-color dASTORM applications.[4][5] The amine-
reactive form, typically Sulfo-Cy5 NHS ester, allows for straightforward conjugation to primary
amines on antibodies and other proteins, facilitating specific labeling of targets within fixed
cells.[6][7][8]

Key Features of Sulfo-Cy5 for STORM

» Excellent Photoswitching: Sulfo-Cy5 and its analog Alexa Fluor 647 are considered among
the best photoswitchable fluorophores for dASTORM, demonstrating robust blinking properties
in appropriate imaging buffers.[4] This switching is crucial for separating the signals of
individual molecules in densely labeled samples.
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» High Photon Output: The dye is exceptionally bright, yielding a high number of photons per
switching event.[4] This high photon count is essential for achieving the high localization
precision that defines super-resolution imaging.[4]

o Photostability: Sulfo-Cy5 exhibits high photostability, allowing for the collection of a large
number of frames required to reconstruct a complete STORM image.[5][9]

» Hydrophilicity: The sulfonate groups render the dye highly water-soluble, which prevents
aggregation and facilitates labeling reactions in aqueous buffers without the need for organic
co-solvents that can denature proteins.[5][10]

o Versatile Labeling: The amine-reactive NHS ester form of Sulfo-Cy5 readily conjugates with
primary amines (e.g., lysine residues) on antibodies and other proteins, providing a reliable
method for targeted labeling.[7][8]

Quantitative Performance in STORM

The performance of Sulfo-Cy5 in STORM is characterized by several key parameters that
determine the quality of the final super-resolution image.
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Parameter

Typical Value/Range

Notes

Optimal excitation is typically

Excitation Maximum ~649 nm achieved with a 640-650 nm
laser.[9]
Fluorescence is collected
Emission Maximum ~670 nm through a corresponding long-

pass or band-pass filter.[9]

Photon Count per Switching

Event

1,000 - 5,000 photons

Highly dependent on imaging
buffer composition, laser
power, and optical setup. High
photon counts are critical for

localization precision.[4]

Localization Precision

5-20nm

Can achieve sub-10 nm
resolution on optimized
systems.[11] Precision is
influenced by photon count

and background noise.[4]

On-Off Duty Cycle

<0.1%

A low duty cycle (fraction of
time in the 'on’ state) is
essential to ensure that only a
sparse subset of fluorophores

is active at any given time.[12]

Experimental Workflows and Principles

dSTORM Experimental Workflow

The following diagram illustrates the typical workflow for a dSTORM experiment, from labeling

the target of interest to final image reconstruction.
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Caption: A typical experimental workflow for dASTORM imaging.

Principle of dASTORM Photoswitching

dSTORM leverages the reversible photoswitching of a single fluorophore like Sulfo-Cy5. In a
thiol-containing buffer, a high-intensity laser drives the dye into a stable, long-lived dark state. A
sparse subset of molecules spontaneously returns to the fluorescent state, where they can be
imaged and localized before photobleaching or returning to the dark state.
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Caption: The photoswitching principle of a dSTORM fluorophore.

Protocols

Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to
Antibodies

This protocol describes the labeling of a primary or secondary antibody with an amine-reactive
Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

Antibody (BSA- and gelatin-free) at a concentration of >2 mg/mL.

Sulfo-Cy5 NHS ester.[6]

Anhydrous Dimethyl sulfoxide (DMSO).[4]

Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[6][7]

Purification/Spin Desalting Column (e.g., Sephadex G-25).

Storage Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

o Prepare the Antibody:

o Ensure the antibody is in an amine-free buffer (like PBS). If Tris or glycine are present,
dialyze the antibody against PBS.[7]

o Adjust the antibody solution to a final concentration of 2-5 mg/mL.

o Add Reaction Buffer to the antibody solution to constitute 10% of the final reaction volume,
ensuring the pH is between 8.0 and 9.0.[8]

e Prepare the Dye:

o Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
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o Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[6]
Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.[7]

o Conjugation Reaction:

o The optimal molar ratio of dye to antibody (degree of substitution, DOS) should be
determined empirically, but a starting point of 5:1 to 15:1 is recommended.[6]

o Add the calculated volume of Sulfo-Cy5 stock solution to the antibody solution while gently
vortexing.

o Incubate the reaction for 1 hour at room temperature, protected from light.[6]
 Purification:

o Purify the labeled antibody from the unconjugated free dye using a spin desalting column
according to the manufacturer's instructions.

o Elute the conjugate using PBS. The labeled antibody will appear as a colored band that
elutes first.

e Characterization and Storage:

o (Optional) Determine the Degree of Substitution (DOS) by measuring the absorbance at
280 nm (for the protein) and ~651 nm (for Sulfo-Cy5).[7] An optimal DOS is typically
between 2 and 8.[7]

o Store the labeled antibody at 4°C, protected from light. For long-term storage, add a
cryoprotectant like glycerol and store at -20°C.[8]

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol provides a general guideline for immunostaining fixed cells and performing
dSTORM imaging.

Materials:

e Sulfo-Cy5-labeled secondary antibody (from Protocol 1).
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e Primary antibody specific to the target of interest.

e Cells cultured on #1.5 glass-bottom dishes or coverslips.

o Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

o Permeabilization Buffer: 0.1% Triton X-100 in PBS.

» Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS.

e STORM Imaging Buffer:

[¢]

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.[13]

[¢]

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.[13]

[e]

GLOX Solution: 14 mg Glucose Oxidase + 50 pL Catalase (17 mg/mL) in 200 pL Buffer A.
Store at 4°C for up to 1 week.[4]

[e]

1 M Cysteamine (MEA) solution, pH 7.5-8.5.[4]
Procedure:

o Cell Fixation and Permeabilization:

[¢]

Wash cells briefly with warm PBS.

[e]

Fix cells with 4% PFA for 10-15 minutes at room temperature.

Wash three times with PBS.

o

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

[¢]

o

Wash three times with PBS.
e Immunostaining:

o Block the sample with Blocking Buffer for 1 hour at room temperature.
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[e]

Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room
temperature or overnight at 4°C.

o Wash three times with PBS containing 0.1% Tween 20.

o Incubate with the Sulfo-Cy5-labeled secondary antibody (diluted in Blocking Buffer) for 1
hour at room temperature, protected from light.

o Wash three times with PBS. A final post-staining fixation step can help immobilize the
antibodies.[13]

e Imaging:

o Immediately before imaging, prepare the final STORM imaging buffer. For a 700 pL final
volume, mix 623 pL of Buffer B, 7 uL of GLOX solution, and 70 pL of 1M MEA.[13] This
buffer is best used fresh.

o Replace the PBS on the sample with the freshly prepared STORM imaging buffer.

o Mount the sample on a microscope equipped for STORM (e.g., with TIRF or highly
inclined illumination and a high-power 647 nm laser).

o llluminate the sample with high laser power (kW/cm?2) to induce photoswitching of the
Sulfo-Cy5 molecules.

o Acquire a time-series of 10,000 to 50,000 frames with a sensitive camera (e.g., EMCCD or
sCMOS).

o Data Analysis:

o Process the acquired image stack using localization software (e.g., ThunderSTORM,
rapidSTORM, or commercial packages).

o The software identifies single-molecule blinking events in each frame, fits their positions to
a 2D Gaussian function to determine their precise coordinates, and compiles these
coordinates into a final super-resolution image.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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